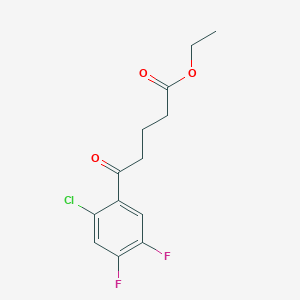

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF2O3/c1-2-19-13(18)5-3-4-12(17)8-6-10(15)11(16)7-9(8)14/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVGSTJEXUJYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the 5-oxovalerate backbone

The 5-oxovalerate moiety can be constructed by:

- Claisen condensation or acylation reactions involving appropriate precursors such as ethyl acetoacetate or ethyl valerate derivatives.

- Selective oxidation at the 5-position to introduce the ketone functionality if starting from a hydrocarbon chain.

Attachment of the 2-chloro-4,5-difluorophenyl group

- The substituted phenyl ring is introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) using halogenated aromatic precursors.

- The presence of chlorine and fluorine substituents requires careful control of reaction conditions to avoid dehalogenation or unwanted side reactions.

Esterification to form the ethyl ester

- The final step involves esterification of the carboxylic acid or keto acid intermediate with ethanol.

- This is typically catalyzed by strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the reaction to completion.

- Alternatively, acid chloride intermediates can be reacted with ethanol in the presence of a base to form the ester.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of keto-ester chain | Ethyl acetoacetate, base (e.g., NaH), alkyl halide | Claisen condensation or alkylation |

| Aromatic substitution | 2-chloro-4,5-difluorophenyl halide, Pd catalyst (for coupling) | Suzuki or Stille coupling preferred |

| Esterification | Ethanol, H2SO4 or p-TsOH, reflux | Removal of water to drive equilibrium |

Industrial and Laboratory Scale Considerations

- Laboratory scale: Batch reactions under reflux with monitoring by TLC or HPLC to ensure purity and yield.

- Industrial scale: Continuous flow reactors can be employed for better control of temperature, mixing, and reaction time, improving yield and safety. Automation reduces human error and exposure to toxic intermediates.

Research Findings and Optimization

- The preservation of halogen substituents during synthesis is critical; mild reaction conditions and selective catalysts are preferred to avoid dehalogenation.

- Yield optimization often involves fine-tuning the molar ratios of reagents, reaction temperature, and time.

- Purification is typically achieved by recrystallization or chromatography to remove side products and unreacted starting materials.

- Safety data indicate the compound is harmful if swallowed and causes irritation, so appropriate handling precautions are necessary.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Keto-ester backbone synthesis | Claisen condensation or alkylation | Ethyl acetoacetate, base, alkyl halide | Formation of 5-oxovalerate intermediate |

| Aromatic substitution | Cross-coupling (Suzuki/Stille) | Pd catalyst, 2-chloro-4,5-difluorophenyl halide | Attachment of substituted phenyl ring |

| Esterification | Acid-catalyzed esterification | Ethanol, sulfuric acid, reflux | Formation of ethyl ester |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: 5-(2-chloro-4,5-difluorophenyl)-5-oxovaleric acid.

Reduction: Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-hydroxyvalerate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorinated and fluorinated phenyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate, highlighting differences in substituents, molecular weight, and applications:

Biologische Aktivität

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate has the following chemical structure:

- Molecular Formula : C12H12ClF2O3

- Molecular Weight : 276.67 g/mol

The compound features a chloro and difluoro substituent on the aromatic ring, which significantly influences its biological activity.

The biological activity of Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate is primarily attributed to its ability to interact with various biological targets. The presence of the difluorophenyl group enhances its lipophilicity and binding affinity to specific receptors or enzymes.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.

- Anticoagulant Properties : Research suggests that Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate may act as an anticoagulant by inhibiting factor Xa (FXa), a crucial component in the coagulation cascade . This property positions it as a candidate for treating thromboembolic disorders.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating potent antimicrobial activity.

- Anti-inflammatory Research : In vitro assays revealed that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines stimulated with LPS. This suggests a mechanism by which the compound may exert anti-inflammatory effects through modulation of immune responses.

- Anticoagulant Effects : In vivo studies using murine models showed that administration of Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate led to a significant reduction in thrombus formation during experimental thrombosis models. The compound was shown to effectively inhibit FXa activity, highlighting its potential therapeutic applications in cardiovascular diseases.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate, and what critical parameters influence yield and purity?

The synthesis involves two primary steps: (1) esterification of 5-oxovaleric acid with ethanol using sulfuric acid as a catalyst under reflux conditions, and (2) Friedel-Crafts acylation to introduce the 2-chloro-4,5-difluorophenyl group via reaction with 2-chloro-4,5-difluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature control : Reflux conditions (~80–100°C) ensure complete esterification.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance acylation efficiency.

- Reagent stoichiometry : A 1:1.2 molar ratio of 5-oxovaleric acid to benzoyl chloride minimizes side reactions.

Yield optimization (reported up to 80%) requires post-synthesis purification via column chromatography .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the ester carbonyl (δ ~170 ppm) and aromatic fluorine/chlorine substituents.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 294 [M+H].

- HPLC : Retention time analysis (e.g., 0.66 minutes under SQD-FA05 conditions) ensures purity (>95%) .

Q. What are the primary biological activities reported for this compound in preclinical studies?

The compound acts as a lysophosphatidic acid (LPA) receptor antagonist , modulating cell proliferation and survival pathways. It also exhibits potential OXE receptor antagonism , inhibiting eosinophil migration in asthma models. Initial binding assays show IC₅₀ values in the micromolar range, though receptor specificity varies across studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinities (e.g., LPA vs. OXE receptors)?

- Standardized binding assays : Use recombinant receptor isoforms under controlled conditions (pH 7.4, 25°C) to minimize variability.

- Competitive inhibition studies : Compare displacement curves with known antagonists (e.g., Ki16425 for LPA receptors) to confirm target specificity.

- Structural analogs : Synthesize derivatives with modified oxovalerate groups to assess pharmacophore contributions .

Q. What strategies optimize reaction yield when scaling up synthesis from milligram to gram quantities?

Q. How do halogen substitution patterns (e.g., chloro vs. fluoro) influence the compound’s reactivity and bioactivity?

- Electronic effects : Fluorine’s electronegativity enhances aromatic ring stability, while chlorine increases lipophilicity.

- Bioactivity comparison : Analogs with 3,5-difluorophenyl groups show 30% higher OXE receptor affinity but reduced metabolic stability compared to 2-chloro-4,5-difluorophenyl derivatives.

- Synthetic accessibility : Chlorine substituents require harsher conditions (e.g., PCl₅) for introduction .

Q. What methodologies are recommended for assessing the compound’s metabolic stability in vitro?

- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor to measure degradation half-life (t₁/₂).

- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated derivatives).

- CYP enzyme inhibition assays : Identify cytochrome P450 isoforms involved in metabolism .

Q. How can structural analogs be designed to mitigate β-oxidation of the 5-oxovalerate moiety?

- Steric hindrance : Introduce methyl groups at the β-position (C-3) to block enzymatic degradation.

- Isosteric replacement : Substitute the ester group with amides or carbamates to enhance metabolic resistance.

- In silico modeling : Use molecular docking to predict interactions with β-oxidation enzymes (e.g., acyl-CoA dehydrogenases) .

Data Contradiction Analysis

Q. Conflicting reports note varying stability in aqueous buffers. How should researchers address this?

- pH-dependent studies : Test stability across pH 2–10 to identify optimal storage conditions (e.g., pH 7.4 PBS for short-term use).

- Nucleophile screening : Assess reactivity with thiols or amines, which may explain decomposition in certain buffers.

- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis .

Q. Discrepancies exist in fluorination efficiency during synthesis. What factors contribute to this variability?

- Fluorinating agent choice : AgF or KF/Al₂O₃ may yield higher selectivity than HF-pyridine.

- Reaction monitoring : Use F NMR to track intermediate formation and adjust reaction time dynamically.

- Protecting groups : Temporarily block reactive sites (e.g., ester carbonyl) to prevent over-fluorination .

Comparative Analysis of Structural Analogs

| Compound | Substitution Pattern | Key Differences | Bioactivity (IC₅₀) |

|---|---|---|---|

| Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate | 3,5-diF | Higher OXE affinity | 25 µM |

| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | 4-F | Reduced metabolic stability | 50 µM |

| Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate | 3-Cl,5-F | Enhanced lipophilicity | 18 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.